REACTION_CXSMILES
|
Br[CH2:2][C:3]([OH:5])=[O:4].[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1.[NH4+].[OH-]>C1(C)C(C)=CC=CC=1>[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:2][C:3]([OH:5])=[O:4])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 hours at 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated at 130° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Xylene is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water (100 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at 60° C.
|
Type
|
EXTRACTION
|
Details
|
the insoluble residue is extracted twice with 10% ammonia aqueous solution at 60° C
|
Type
|
FILTRATION
|
Details
|
the precipitated product is filtered
|
Type
|
WASH
|
Details
|
washed with water and ethanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |